An In-depth Technical Guide to 2-Ethyl-4-nitropyridine N-oxide: Synthesis, Structure, and Scientific Significance
An In-depth Technical Guide to 2-Ethyl-4-nitropyridine N-oxide: Synthesis, Structure, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine N-oxide core functionalized with both an ethyl and a nitro group, imparts unique electronic and steric properties that make it a valuable intermediate. Notably, it serves as a key precursor in the synthesis of ethionamide, an important second-line anti-tuberculosis drug[1]. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known applications of 2-Ethyl-4-nitropyridine N-oxide, tailored for professionals in the fields of chemical research and drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 2-Ethyl-4-nitropyridine N-oxide is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [2][3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| CAS Number | 38594-62-6 | [4][5] |
Chemical Structure and Reactivity
The chemical structure of 2-Ethyl-4-nitropyridine N-oxide is characterized by a pyridine ring with an N-oxide functional group, an ethyl group at the 2-position, and a nitro group at the 4-position.
Caption: Chemical structure of 2-Ethyl-4-nitropyridine N-oxide.
The presence of the N-oxide and the nitro group significantly influences the electronic properties of the pyridine ring. The N-oxide group is a strong π-donor, increasing electron density at the 2- and 4-positions, while the nitro group is a powerful electron-withdrawing group. This electronic push-pull system makes the 4-position highly susceptible to nucleophilic aromatic substitution, a key feature in its synthetic utility[6][7][8][9]. The ethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions and the overall reactivity of the molecule compared to its methyl or unsubstituted analogs[6][8].
Synthesis of 2-Ethyl-4-nitropyridine N-oxide
The synthesis of 2-Ethyl-4-nitropyridine N-oxide is typically a two-step process, analogous to the preparation of other substituted 4-nitropyridine N-oxides[8][10][11].
Caption: General synthetic workflow for 2-Ethyl-4-nitropyridine N-oxide.
Experimental Protocol (Adapted from analogous syntheses)
This protocol is based on established methods for the N-oxidation of pyridines and subsequent nitration of the resulting N-oxides[3][7][10][12].
Part 1: Synthesis of 2-Ethylpyridine N-oxide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 2-ethylpyridine.
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Oxidation: While stirring, slowly add 40% peracetic acid to the 2-ethylpyridine. The rate of addition should be controlled to maintain the reaction temperature around 85°C.
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Reaction Monitoring: After the addition is complete, continue stirring until the temperature of the reaction mixture drops to approximately 40°C.
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Work-up: The resulting 2-ethylpyridine N-oxide can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas through the reaction mixture, followed by removal of acetic acid under vacuum. Alternatively, the free base can be obtained by careful neutralization and extraction.
Part 2: Synthesis of 2-Ethyl-4-nitropyridine N-oxide
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.
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Nitration Reaction: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat the 2-ethylpyridine N-oxide from Part 1 to approximately 60°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the heated 2-ethylpyridine N-oxide. The temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield the final 2-Ethyl-4-nitropyridine N-oxide.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide functionality. The ethyl group will exhibit a characteristic quartet and triplet pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield. The N-oxide group also has a notable effect on the chemical shifts of the ring carbons[14].
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IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the N-O stretching vibration of the N-oxide group, typically in the region of 1200-1300 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group are also expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively[2].
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom from the N-oxide group.
Applications in Drug Development and Research
The primary documented application of 2-Ethyl-4-nitropyridine N-oxide is as a key intermediate in the synthesis of ethionamide, a thioamide drug used in the treatment of tuberculosis[1]. The reactivity of the 4-nitro group allows for its displacement by various nucleophiles, which is a crucial step in the synthetic route to ethionamide and other potentially bioactive molecules.
Furthermore, the broader class of pyridine N-oxides has been explored for various biological activities, and their ability to act as ligands for metal complexes opens up possibilities in the development of novel therapeutic agents[15]. The unique electronic and steric properties of 2-Ethyl-4-nitropyridine N-oxide make it an interesting scaffold for the design and synthesis of new chemical entities in drug discovery programs.
Safety and Handling
2-Ethyl-4-nitropyridine N-oxide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Toxicological studies have shown that it can have toxic effects, particularly on the blood system, and can cause irritation to the eyes[16]. It is important to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Ethyl-4-nitropyridine N-oxide is a valuable heterocyclic compound with a well-defined chemical structure and molecular weight. While specific experimental data for this compound is limited in publicly available literature, its synthesis can be reliably achieved through established methods of N-oxidation and nitration. Its primary importance lies in its role as a key intermediate in the synthesis of the anti-tuberculosis drug ethionamide, highlighting its significance in the pharmaceutical industry. The unique reactivity conferred by the N-oxide and nitro groups makes it a versatile building block for the synthesis of a variety of substituted pyridines, warranting further exploration of its potential in medicinal chemistry and materials science.
References
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